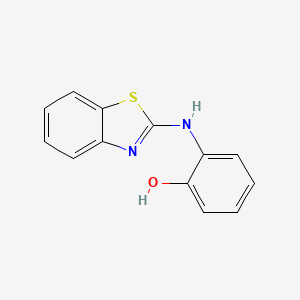

Phenol, 2-(2-benzothiazolylamino)-

Description

Properties

CAS No. |

5677-19-0 |

|---|---|

Molecular Formula |

C13H10N2OS |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)phenol |

InChI |

InChI=1S/C13H10N2OS/c16-11-7-3-1-5-9(11)14-13-15-10-6-2-4-8-12(10)17-13/h1-8,16H,(H,14,15) |

InChI Key |

CANWXCCURXVOTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3O |

Origin of Product |

United States |

Context in Heterocyclic Chemistry and Phenolic Derivatives Research

The study of Phenol (B47542), 2-(2-benzothiazolylamino)- is deeply rooted in two major branches of organic chemistry: heterocyclic chemistry and the investigation of phenolic derivatives. The benzothiazole (B30560) unit, a bicyclic system containing both sulfur and nitrogen heteroatoms, is a cornerstone of heterocyclic chemistry. nih.gov These types of compounds are extensively explored for their diverse applications, which stem from their unique electronic properties and ability to engage in various chemical transformations. nih.govaip.org

Phenolic derivatives, on the other hand, are compounds that feature a hydroxyl group attached to an aromatic ring. savemyexams.comchemistnotes.com The phenol moiety is a well-known pharmacophore and a versatile chemical intermediate. The hydroxyl group significantly influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. savemyexams.comchemistnotes.com The combination of the electron-rich phenol ring and the heterocyclic benzothiazole system in Phenol, 2-(2-benzothiazolylamino)- results in a molecule with a unique profile of reactivity and potential applications.

The Benzothiazolylamino Moiety: a Key to Molecular Design and Reactivity

Direct Synthesis Strategies and Reaction Conditions

Direct synthesis strategies for producing 2-(2-benzothiazolylamino)phenol and its analogs often focus on efficiency, atom economy, and the ability to generate structural diversity. These methods typically involve the coupling of readily available starting materials under specific reaction conditions.

Multi-component Coupling Reactions for Benzothiazolylamino-Phenol Architectures

Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more reactants, thereby minimizing waste and simplifying purification processes. In the context of benzothiazolylamino-phenol synthesis, a one-pot, three-component coupling reaction has been developed. thieme-connect.comcitedrive.com This approach involves the reaction of a phenol (such as thymol (B1683141) or carvacrol), an aryl or heteroaryl aldehyde, and a 2-aminobenzothiazole derivative. thieme-connect.comcitedrive.com

This method is notable for its high selectivity and broad scope, allowing for the synthesis of a variety of p-[(benzothiazolylamino)(aryl/heteroaryl)methyl]-functionalized phenols. thieme-connect.comcitedrive.com The reaction is typically performed under catalyst- and solvent-free conditions at elevated temperatures (150–160 °C), making it a convenient and scalable process. thieme-connect.comthieme-connect.de The versatility of this reaction allows for the use of a wide range of aromatic and heteroaromatic aldehydes, leading to a diverse library of products. thieme-connect.de

A similar strategy has been employed for the synthesis of 4-[bis(thiazol-2-ylamino)methyl]phenol, where 2-aminothiazole (B372263) is reacted with 4-hydroxybenzaldehyde (B117250) in ethanol (B145695) at room temperature. mdpi.com This method highlights the adaptability of multi-component strategies to different thiazole-containing starting materials.

Catalyst-Free and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods have been established for the synthesis of benzothiazole derivatives. thieme-connect.comcitedrive.comresearchgate.netorganic-chemistry.org A notable example is the catalyst- and solvent-free procedure for the synthesis of p-[(benzothiazolylamino)(aryl/heteroaryl)methyl]-functionalized phenols mentioned previously. thieme-connect.comcitedrive.com This approach avoids the use of potentially toxic catalysts and volatile organic solvents, reducing the environmental impact of the synthesis. thieme-connect.comcitedrive.comorganic-chemistry.org

Another green approach involves the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aryl aldehydes using an air/DMSO oxidant system. researchgate.netorganic-chemistry.org This method is operationally simple, proceeds without the need for a catalyst, and tolerates a wide range of functional groups, providing the desired products in good to excellent yields. researchgate.netorganic-chemistry.org The reaction is typically carried out at a mild temperature of 60 °C. organic-chemistry.org The use of air as the terminal oxidant and DMSO as the solvent makes this a more sustainable alternative to methods requiring harsh oxidants or catalysts. organic-chemistry.org

Furthermore, the synthesis of 2-substituted benzothiazoles has been achieved under microwave irradiation in water, a green solvent, from aryl and peptidyl benzotriazolides and 2-aminothiophenol. researchgate.net This method is efficient, rapid, and avoids the use of organic solvents. researchgate.net

Specific Condensation and Coupling Pathways Involving 2-Aminobenzothiazole

The condensation of 2-aminobenzothiazole with various electrophiles is a cornerstone for the synthesis of 2-(2-benzothiazolylamino)-phenol and its analogs. One straightforward method involves the reaction of 2-aminobenzothiazole with 2-hydroxy-benzaldehyde to form a Schiff base, (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol. Subsequent reduction of this Schiff base with a reducing agent like sodium borohydride (B1222165) yields 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol. researchgate.net

The condensation of 2-aminothiophenols with carbonyl compounds is a well-established route to 2-substituted benzothiazoles. nih.gov This reaction generally proceeds through the formation of an imine thiophenol intermediate, which then undergoes cyclization to a benzothiazolidine, followed by oxidation to the benzothiazole. nih.gov Various catalysts can be employed to facilitate this transformation, although metal-free conditions using oxygen as an oxidant have also been developed. nih.gov

For instance, a three-component condensation of 2-aminothiophenols, α,β-unsaturated aldehydes, and thiophenols mediated by acetic acid affords 2-thioalkyl benzothiazoles. nih.gov In another example, the reaction of 2-aminobenzothiazole with 4-hydroxybenzaldehyde in ethanol leads to the formation of 4-[bis(thiazol-2-ylamino)methyl]phenol. mdpi.com This reaction proceeds at room temperature without a catalyst, relying on the nucleophilic character of the amino group of 2-aminothiazole. mdpi.com

The following table summarizes selected examples of condensation and coupling reactions involving 2-aminobenzothiazole and its derivatives.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Aminobenzothiazole | 2-Hydroxy-benzaldehyde | (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol | Not specified | researchgate.net |

| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol | Sodium borohydride | 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol | Not specified | researchgate.net |

| 2-Aminothiazole | 4-Hydroxybenzaldehyde | 4-[Bis(thiazol-2-ylamino)methyl]phenol | Ethanol, room temperature, 24h | mdpi.com |

| Thymol/Carvacrol | Aryl/heteroaryl aldehydes, 2-aminobenzothiazoles | p-[(Benzothiazolylamino)(aryl/heteroaryl)methyl]-phenols | Catalyst- and solvent-free, 150-160 °C | thieme-connect.comthieme-connect.de |

| 2-Aminothiophenol | Aryl aldehydes | 2-Arylbenzothiazoles | Air/DMSO, 60 °C, 6h | organic-chemistry.org |

Reaction Mechanisms of Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of 2-(2-benzothiazolylamino)phenol and its analogs often proceeds through key intermediates and well-defined reaction pathways.

Role of Ortho-Quinone Methide (o-QM) Intermediates

ortho-Quinone methides (o-QMs) are highly reactive intermediates that play a significant role in the synthesis of various phenolic compounds. nih.gov In the context of benzothiazolylamino-phenol synthesis, the formation of an o-QM intermediate is proposed in certain multi-component reactions. researchgate.net For example, in the synthesis of 2'-aminobenzothiazolomethylated products, the initial step is believed to be the nucleophilic C-attack of a hydroxyisoquinoline on an aldehyde to generate an o-QM intermediate. researchgate.net This is then followed by a 1,4-aza-Michael addition of 2-aminobenzothiazoles to the in-situ generated o-QM. researchgate.net

Similarly, in the synthesis of p-[(benzothiazolylamino)(aryl/heteroaryl)methyl]-functionalized phenols, the formation of a para-quinone methide (p-QM) intermediate is suggested. citedrive.com This intermediate is thought to be generated from the initial attack of the phenol on the aldehyde, followed by a 1,6-aza-Michael addition of 2-aminobenzothiazoles. citedrive.com The regioselectivity of the reaction, whether it proceeds via an ortho or para QM, can be controlled by the pre-existing substituents on the phenol ring and the reaction temperature. thieme-connect.de

The generation of these quinone methide intermediates is a key step that facilitates the subsequent nucleophilic attack by the aminobenzothiazole, leading to the final product. citedrive.comresearchgate.net

Nucleophilic Addition and Rearrangement Pathways

Nucleophilic addition is a fundamental reaction type in the synthesis of 2-(2-benzothiazolylamino)phenol and its analogs. youtube.commasterorganicchemistry.com The amino group of 2-aminobenzothiazole acts as a nucleophile, attacking an electrophilic carbon center. mdpi.comyoutube.com

In the three-component synthesis of p-[(benzothiazolylamino)(aryl/heteroaryl)methyl]-phenols, the mechanism involves a nucleophilic 1,6-aza-Michael addition of 2-aminobenzothiazoles to an in-situ generated p-quinone methide intermediate. citedrive.com Similarly, the synthesis of 2'-aminobenzothiazolomethylated products involves a 1,4-aza-Michael addition of 2-aminobenzothiazoles to an ortho-quinone methide intermediate. researchgate.net

In the synthesis of 4-[bis(thiazol-2-ylamino)methyl]phenol, the reaction proceeds via a condensation reaction of 2-aminothiazole with 4-hydroxybenzaldehyde, followed by a nucleophilic addition of a second molecule of 2-aminothiazole. mdpi.com

The formation of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in an air/DMSO system is proposed to proceed through a free-radical mechanism where air serves as the terminal oxidant. organic-chemistry.org

Derivatization Reactions of the Phenol and Benzothiazolylamino Substructures

The chemical scaffold of Phenol, 2-(2-benzothiazolylamino)- possesses two primary reactive sites for derivatization: the phenolic hydroxyl group and the secondary amine of the benzothiazolylamino moiety. These functional groups allow for a variety of chemical modifications to generate analogs with tailored properties. The derivatization strategies can be broadly categorized based on which part of the molecule is being modified.

Derivatization of the Phenolic Substructure

The phenolic hydroxyl group is a versatile handle for chemical modification through several classical reactions. These derivatizations can alter the acidity, polarity, and steric profile of the parent molecule. Key strategies include modifying the hydroxyl group directly or introducing substituents onto the aromatic ring. nih.gov

Modification of the Phenolic Hydroxyl Group:

Acylation and Alkylation: The hydroxyl group can readily undergo acylation with carboxylic acids or their derivatives to form esters, and alkylation with alkyl halides to form ethers. libretexts.org These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing specific functionalities. nih.govlibretexts.org For instance, the reaction with acid halides or anhydrides converts the phenol into a corresponding ester. libretexts.org Similarly, replacing the active hydrogen of the hydroxyl group with an alkyl or benzyl (B1604629) group yields an ether, which is generally more stable than the corresponding silyl (B83357) ether. libretexts.org

Silylation: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), phenols are often converted into their tert-butyldimethylsilyl (TBDMS) ethers. researchgate.net Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose, reacting with the hydroxyl group via an SN2 substitution mechanism to yield a single, stable derivative. researchgate.net

Sulfonylation: Anhydrides such as 2-sulfobenzoic anhydride (B1165640) (SBA) can be used for the derivatization of phenols. nih.govnih.gov This "evaporative derivatization" method, where the phenol is heated with SBA and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), results in the formation of an anionic SBA-tagged derivative. nih.gov This technique has been shown to be particularly effective for phenols with higher pKa values (above 9), significantly improving their detection by negative ion mass spectrometry. nih.govnih.gov The reaction of 4-phenylphenol (B51918) with SBA using this method resulted in a 96% yield of the tagged product. nih.gov

Carbonate Ester Formation: Phenols can be converted into carbonate esters. The hydrolysis and reactivity of these derivatives, such as 2-(phenoxycarbonyloxy)-acetic acid, have been studied, showing that their stability is influenced by factors like intramolecular catalysis. mdpi.com

Ring Functionalization:

Regioselective C-H Functionalization: Advanced synthetic methods allow for the selective introduction of substituents at specific positions on the phenolic ring. For example, copper-catalyzed ortho-amination with O-benzoylhydroxylamines or ortho-arylation with diaryliodonium salts can be achieved. nih.gov Ruthenium catalysts, such as [RuCl2(p-cymene)]2, can mediate ortho-alkenylation of phenolic carbamates, which can subsequently be hydrolyzed back to phenols. nih.gov

Table 1: Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Acylation | Carboxylic Acid / Acid Halide | Ester | A common method for protecting the hydroxyl group or introducing functional moieties. libretexts.org |

| Alkylation | Alkyl Halide | Ether | Forms a stable derivative by replacing the active hydrogen. libretexts.org |

| Silylation | MTBSTFA | TBDMS Ether | Primarily used for analytical purposes (GC-MS); yields stable derivatives. researchgate.net |

| Sulfonylation | 2-Sulfobenzoic Anhydride (SBA) | Anionic Sulfonate Ester | Improves detection by negative ion MALDI-MS, especially for phenols with pKa > 9. nih.govnih.gov |

| Amination | O-Benzoylhydroxylamines (Cu catalyst) | Ortho-aminophenol | Achieves regioselective functionalization of the aromatic ring. nih.gov |

| Alkenylation | Alkenes ([RuCl2(p-cymene)]2 catalyst) | Ortho-alkenylphenol | Introduces an alkenyl group at the ortho position to the hydroxyl group. nih.gov |

Derivatization of the Benzothiazolylamino Substructure

The benzothiazolylamino portion of the molecule offers additional sites for modification, primarily at the amino group and the benzothiazole ring itself.

Condensation Reactions: The amino group can potentially react with aldehydes and ketones. The synthesis of related structures, such as (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol, is achieved through the condensation of 2-aminobenzothiazole with 2-hydroxy-benzaldehyde. researchgate.net The resulting Schiff base (imine) can then be reduced, for instance with sodium borohydride, to yield the secondary amine structure, 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol. researchgate.net This indicates that the amino group in the parent compound can be involved in analogous condensation and reduction sequences.

Coupling with Carboxylic Acids: The amino group can be coupled with carboxylic acids to form amides. This strategy is central to the solid-phase synthesis of 2-(aminophenyl)benzothiazolyl amino acids and peptides. nih.gov In these syntheses, the amino group of a benzothiazole derivative is reacted with activated amino acids to form a peptide bond. nih.gov

Synthesis of 2-Substituted Analogs: While not a direct derivatization of the pre-formed molecule, the methods for synthesizing 2-substituted benzothiazoles highlight the reactivity of the 2-amino- or 2-mercaptobenzothiazole (B37678) precursors. For example, 2-arylbenzothiazoles can be synthesized by the condensation of 2-aminothiophenol with various benzaldehydes, often accelerated by catalysts like sodium hydrosulphite or under microwave irradiation. pharmacyjournal.in These methods underscore the types of substituents that can be placed at the 2-position of the benzothiazole ring, which is attached to the amino group in the title compound. The synthesis of 2-substituted benzothiazoles has been achieved using a variety of catalysts and conditions, including ZnO nanoparticles, TiO₂ nanoparticles, and various acid catalysts, reacting 2-aminothiophenol with aldehydes or ketones. mdpi.com

Table 2: Derivatization Reactions of the Benzothiazolylamino Moiety

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Imine Formation (Schiff Base) | Aldehyde / Ketone | Imine | The amino group condenses with carbonyls; the product can be reduced to a secondary amine. researchgate.net |

| Amide Formation | Activated Carboxylic Acid / Amino Acid | Amide / Peptide | Allows for the coupling of peptides or other acyl groups to the amino function. nih.gov |

| Substitution on Benzothiazole Ring | Various (e.g., Aldehydes, Ketones) | 2-Substituted Benzothiazole Analog | Synthesis methods for the core structure reveal possibilities for creating diverse analogs. pharmacyjournal.inmdpi.com |

Spectroscopic Data for Phenol, 2-(2-benzothiazolylamino)- Not Found

Following a comprehensive search for scientific literature and spectral data, detailed experimental information required to fulfill the request for an article on the "Advanced Spectroscopic Characterization and Structural Elucidation of Phenol, 2-(2-benzothiazolylamino)-" is not available in publicly accessible databases and research publications.

The searches for Fourier-Transform Infrared (FT-IR) spectroscopy, Fourier-Transform Raman (FT-Raman) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, and advanced 2D NMR techniques (COSY, HSQC, HMBC) for the specific compound Phenol, 2-(2-benzothiazolylamino)- did not yield the specific data sets necessary to populate the requested article structure.

It is important to distinguish the requested compound from a structurally similar molecule, Phenol, 2-(2-benzothiazolyl)- , also known as 2-(2-Hydroxyphenyl)benzothiazole. This related compound, which lacks the amino (-NH-) linkage between the phenol and benzothiazole rings, has extensive spectroscopic data available from sources such as the NIST Chemistry WebBook and PubChem. nist.govnist.govnih.govnist.gov

Additionally, literature is available for other related derivatives, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, which includes an additional methylene (B1212753) (-CH2-) group and has been characterized by various spectroscopic methods. researchgate.net However, this information falls outside the strict scope of the specified chemical compound.

Due to the lack of specific, verifiable experimental data for Phenol, 2-(2-benzothiazolylamino)- , it is not possible to generate the detailed, scientifically accurate article as outlined in the request. Proceeding would require speculation or the use of data from incorrect compounds, which would not adhere to the required standards of accuracy and specificity.

Advanced Spectroscopic Characterization and Structural Elucidation of Phenol, 2 2 Benzothiazolylamino

Electronic Absorption and Emission Spectroscopy: Photophysical Insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy.capes.gov.br

The electronic absorption spectrum of HBT is characterized by strong absorption bands in the ultraviolet region, primarily corresponding to π-π* transitions within the conjugated system. In various solvents, the absorption spectra typically show a similar configuration, with major peaks located between 260 and 370 nm. researchgate.net Studies have identified two prominent absorption peaks for the stable enol form of HBT at approximately 287 nm and 335 nm. researchgate.net The position and intensity of these bands can be influenced by solvent polarity, with an observed trend of declining intensity as solvent polarity increases. researchgate.net Additionally, a very weak absorption band is sometimes noted around 400 nm, which is attributed to the keto tautomer of HBT that can coexist with the predominant enol form. researchgate.net Theoretical studies have also investigated the UV absorption of HBT, predicting absorption wavelengths between 330 and 351 nm. nih.gov

UV-Vis Absorption Data for 2-(2-Hydroxyphenyl)benzothiazole (HBT)

| Form | Absorption Maximum (λmax) | Transition | Reference |

|---|---|---|---|

| Enol | ~287 nm | π-π | researchgate.net |

| Enol | ~335 nm | π-π | researchgate.net |

| Keto | ~400 nm (weak) | n-π* | researchgate.net |

Fluorescence Spectroscopy and Luminescent Properties.acs.orgmdpi.comresearchgate.net

The fluorescence properties of HBT are a direct consequence of the excited-state intramolecular proton transfer (ESIPT) process. Upon excitation, the initially excited enol form undergoes a rapid, barrierless proton transfer to form an excited keto tautomer, which then relaxes to the ground state via fluorescence emission. This results in an unusually large Stokes shift, which is a significant difference between the absorption and emission maxima.

When excited, HBT typically exhibits dual fluorescence peaks. researchgate.net The first, a "normal" fluorescence band, appears at a shorter wavelength (around 385 nm) and is attributed to the emission from the locally excited enol form. researchgate.net The second, and often more prominent, band is the ESIPT fluorescence, which appears at a much longer wavelength (around 512 nm) and originates from the keto tautomer. researchgate.net The relative intensities of these two bands are highly dependent on the solvent environment. Polar solvents tend to solvate the enol form, which can hinder the ESIPT process, leading to an increase in the normal fluorescence and a decrease in the ESIPT fluorescence. researchgate.net

Fluorescence Emission Data for HBT

| Emission Type | Emission Maximum (λem) | Originating Species | Reference |

|---|---|---|---|

| Normal Fluorescence | ~385 nm | Enol Tautomer | researchgate.net |

| ESIPT Fluorescence | ~512 nm | Keto Tautomer | researchgate.net |

Mass Spectrometric Identification and Fragmentation Patterns.researchgate.netnih.gov

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of HBT. The compound has a molecular formula of C13H9NOS and a molecular weight of approximately 227.28 g/mol. nih.govsigmaaldrich.com In electron ionization (EI) mass spectrometry, HBT typically shows a prominent molecular ion peak [M]+ at m/z 227. nih.gov The fragmentation pattern provides further structural information. Common fragments observed in the GC-MS analysis include ions at m/z 199, 198, and 129. nih.gov In MS-MS analysis with a precursor ion [M+H]+ at m/z 228.0478, major fragment ions are observed at m/z 200 and 201. nih.gov

Mass Spectrometry Data for HBT

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| GC-MS (EI) | 227 [M]+ | 199, 198, 129 | nih.gov |

| MS-MS (ESI) | 228 [M+H]+ | 201, 200 | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture.acs.org

Single-crystal X-ray diffraction has provided definitive proof of the solid-state molecular structure of HBT. The compound crystallizes in the monoclinic space group P2₁/c. scispace.com Crystallographic analysis confirms the presence of a strong intramolecular hydrogen bond between the phenolic oxygen and the thiazole (B1198619) nitrogen, with an O-N distance measured at 2.605 Å. scispace.com This hydrogen bond is crucial for the ESIPT process. The molecule is nearly planar, a conformation that facilitates the extensive π-conjugation necessary for its photophysical properties. scispace.com X-ray analysis of HBT derivatives has shown that weak intermolecular interactions and strong intramolecular hydrogen bonding are responsible for intense keto-emission in the solid state. rsc.org

Crystallographic Data for HBT

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | scispace.com |

| Space Group | P2₁/c | scispace.com |

| a | 12.423 Å | scispace.com |

| b | 5.858 Å | scispace.com |

| c | 15.624 Å | scispace.com |

| β | 111.66° | scispace.com |

| Molecules per unit cell (Z) | 4 | scispace.com |

| Intramolecular H-bond (O-N) | 2.605 Å | scispace.com |

Theoretical and Computational Investigations of Phenol, 2 2 Benzothiazolylamino

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for exploring the intricacies of molecular systems. For Phenol (B47542), 2-(2-benzothiazolylamino)-, these methods have been instrumental in characterizing its ground and excited-state properties.

Density Functional Theory (DFT) Calculations: Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry and electronic properties of Phenol, 2-(2-benzothiazolylamino)-. Geometry optimization calculations, typically using basis sets like 6-31+G(d,p), are performed to find the most stable molecular structure, which corresponds to the minimum energy state. researchgate.net These optimized geometries serve as the foundation for subsequent calculations of electronic properties.

DFT calculations provide valuable insights into the distribution of electrons within the molecule, influencing its reactivity and intermolecular interactions. For instance, studies on similar phenolic compounds have utilized DFT to explore their molecular properties and chemical reactivity. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides information about the molecule's excitability and ability to participate in charge transfer interactions. researchgate.netresearchgate.net

In many organic molecules, the HOMO is delocalized over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. researchgate.net For Phenol, 2-(2-benzothiazolylamino)-, the HOMO is expected to be located primarily on the phenol and amino groups, while the LUMO would be centered on the benzothiazole (B30560) moiety. This separation of frontier orbitals is indicative of a molecule with potential for intramolecular charge transfer (ICT) upon excitation. The HOMO-LUMO gap for related phenolic compounds has been calculated to be around 3.937 eV, suggesting significant charge transfer occurs within the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap | 3.937 researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For Phenol, 2-(2-benzothiazolylamino)-, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the benzothiazole and amino groups, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. MEP analysis is a powerful indicator of substituent effects and can be used to understand intermolecular interactions. rsc.orgmdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs, which contribute to the stability of the molecule. uni-muenchen.deicm.edu.pl

NBO analysis also provides a method for calculating the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. researchgate.netuni-rostock.de For a related alkylaminophenol compound, NBO analysis revealed significant electronegative charges on the oxygen and nitrogen atoms, while the hydroxyl hydrogen and a specific carbon atom were found to be electropositive. researchgate.net This type of analysis helps in understanding the donor-acceptor interactions within the molecule. researchgate.net

| Atom | NPA Charge (e) |

|---|---|

| O11 | -0.69040 researchgate.net |

| N33 | -0.57169 researchgate.net |

| H12 | 0.48133 researchgate.net |

| C2 | 0.31362 researchgate.net |

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Spectra Simulation

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excited states of molecules and simulating their absorption and emission spectra. nih.govresearchgate.net By applying TDDFT, researchers can predict the vertical excitation energies and oscillator strengths of electronic transitions, providing a theoretical basis for interpreting experimental UV-Vis absorption and fluorescence spectra.

For molecules like Phenol, 2-(2-benzothiazolylamino)-, which exhibit interesting photophysical properties, TDDFT calculations are crucial for understanding the nature of the excited states involved in phenomena like Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com TDDFT calculations on similar systems have shown good agreement with experimental absorption and emission data. nih.gov

Prototropic Tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT) Studies

Phenol, 2-(2-benzothiazolylamino)- is a prime candidate for exhibiting prototropic tautomerism, where a proton can transfer from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring. researchgate.net This process is often facilitated in the excited state, leading to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

Upon photoexcitation, the acidity of the phenol and the basicity of the benzothiazole nitrogen are enhanced, promoting the transfer of the proton. This transfer leads to the formation of a transient keto-tautomer, which is responsible for a large Stokes-shifted fluorescence emission. Computational studies, often employing TDDFT, can map the potential energy surfaces of the ground and excited states to elucidate the mechanism and energetics of the ESIPT process. mdpi.comnih.gov The study of ESIPT is significant as it is a key process in many fluorescent probes and photostabilizers. nih.gov

Based on the comprehensive search for scientific literature, it is not possible to generate the requested article on "Phenol, 2-(2-benzothiazolylamino)-". The available research data does not cover the specific theoretical and computational investigations as outlined in the provided structure.

Searches for this compound and its alternative name, 2-(2-hydroxyanilino)benzothiazole, did not yield specific studies on its enol-keto/amino-imino tautomerism, computational modeling of its ESIPT mechanism, the role of its intramolecular hydrogen bonding, computational prediction of its acid-base equilibria (pKa), or molecular dynamics simulations for its conformational analysis.

The existing body of research predominantly focuses on a related but structurally distinct compound, 2-(2'-hydroxyphenyl)benzothiazole (HBT), which is a well-studied fluorophore. Attempting to extrapolate data from HBT to "Phenol, 2-(2-benzothiazolylamino)-" would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, due to the absence of specific scientific studies on "Phenol, 2-(2-benzothiazolylamino)-" concerning the requested topics, the generation of a detailed and scientifically accurate article as per the provided outline is not feasible at this time.

Coordination Chemistry of Phenol, 2 2 Benzothiazolylamino As a Ligand

Ligand Design Principles and Potential Chelation Sites

The effectiveness of Phenol (B47542), 2-(2-benzothiazolylamino)- as a ligand is rooted in its specific molecular architecture. The arrangement of its constituent atoms allows for multiple points of attachment to a metal center, a key principle in the design of chelating ligands.

Phenol, 2-(2-benzothiazolylamino)- possesses three types of heteroatoms—Nitrogen (N), Oxygen (O), and Sulfur (S)—that can potentially donate a lone pair of electrons to a metal ion, forming a coordinate bond. The key donor sites are:

The phenolic oxygen atom : After deprotonation, this oxygen becomes a potent donor atom.

The amino nitrogen atom : The nitrogen of the amino group linking the phenol and benzothiazole (B30560) rings can act as a donor site.

The benzothiazole nitrogen and sulfur atoms : The benzothiazole ring contains both a nitrogen and a sulfur atom, which can also participate in coordination. The imine nitrogen in Schiff base derivatives of this compound is a common coordination site. researchgate.net

The ability of these atoms to donate electrons makes the ligand a versatile building block in the synthesis of metal complexes. mdpi.com

The presence of multiple donor atoms allows Phenol, 2-(2-benzothiazolylamino)- and its derivatives to act as multidentate ligands, meaning they can bind to a metal ion through more than one donor atom simultaneously. This chelation results in the formation of stable, five- or six-membered rings with the metal ion, an entropically favorable process known as the chelate effect.

Common coordination modes include:

Bidentate : The ligand can coordinate through the phenolic oxygen and the amino nitrogen, forming a stable six-membered chelate ring. In some derivatives, coordination occurs through two nitrogen atoms. nih.gov

Tridentate : In certain conformations or with specific metal ions, the ligand might engage the phenolic oxygen, the amino nitrogen, and one of the heteroatoms from the benzothiazole ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Phenol, 2-(2-benzothiazolylamino)- typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized to determine their structure and properties.

This ligand readily forms complexes with a variety of divalent transition metal ions. The synthesis usually involves mixing a solution of the ligand with a solution of the metal chloride or acetate (B1210297) salt, often under reflux. spuvvn.edu The resulting colored precipitates can be isolated and purified. The general composition for some complexes has been reported as [ML₂Cl₂]nH₂O. researchgate.net The coordination of these metal ions leads to the formation of stable chelate structures. researchgate.net

The geometry of the resulting complexes is influenced by the nature of the metal ion. For example, studies on related benzothiazole-based ligands have suggested octahedral geometries for Co(II) and Ni(II) complexes, and a tetragonal geometry for Cu(II) complexes. nih.gov

Table 1: Examples of Metal Complexes and Suggested Geometries

| Metal Ion | Suggested Geometry |

| Co(II) | Octahedral |

| Ni(II) | Octahedral |

| Cu(II) | Tetragonal |

| Zn(II) | Octahedral |

| Mn(II) | Octahedral |

| Hg(II) | Octahedral |

This table is based on findings for structurally related benzothiazole ligands. nih.govresearchgate.net

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of coordination. The IR spectrum of the free ligand shows characteristic absorption bands for functional groups like N-H (amino) and O-H (phenolic). Upon complexation, these bands often shift to lower or higher frequencies, or disappear altogether, indicating the involvement of these groups in bonding with the metal ion. For example, a shift in the azomethine v(C=N) stretching vibration in Schiff base complexes is a key indicator of coordination. researchgate.net The disappearance of the phenolic hydroxyl group band in the spectra of the complexes confirms its deprotonation and coordination.

UV-Visible-NIR Reflectance Spectroscopy : This technique provides information about the electronic transitions within the complex and helps in determining the coordination geometry. The spectra of the complexes typically show bands that are not present in the free ligand. These new bands are often assigned to d-d electronic transitions of the metal ion or to charge-transfer transitions between the metal and the ligand. frontiersin.org The position and intensity of these bands are characteristic of the metal ion and its coordination environment, allowing for the assignment of geometries such as octahedral or tetrahedral. nih.gov

Table 2: Key IR Spectral Bands (cm⁻¹) for a Related Schiff Base Ligand and its Complexes

| Compound | v(C=N) (Azomethine) | v(O-H) (Phenolic) |

| Free Ligand | 1603 | ~3400 |

| Co(II) Complex | 1621 | Absent |

| Ni(II) Complex | 1599 | Absent |

Data adapted from studies on a related 2-aminobenzothiazole (B30445) Schiff base. researchgate.net

Studies on related benzothiazole-containing ligands have revealed various coordination geometries, including distorted octahedral and tetragonal structures. nih.govresearchgate.net X-ray diffraction can also elucidate how individual complex molecules pack together in the solid state to form larger supramolecular assemblies through intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov For instance, in one related structure, molecules were found to aggregate into centrosymmetric dimers via O-H···N hydrogen bonds. nih.gov Powder X-ray diffraction (PXRD) can be used to confirm the crystalline nature of the synthesized complexes and to identify their crystal system. spuvvn.eduejpmr.com

Electronic Structure and Bonding in Metal-Ligand Adducts

The bonding in these adducts is characterized by a significant degree of covalent character. The ligand, which can be deprotonated to its phenolate (B1203915) form, typically coordinates to the metal center through the phenolate oxygen and the nitrogen atom of the amino group, acting as a bidentate ligand. This chelation forms a stable ring structure that influences the electronic distribution within the complex.

Studies on related benzothiazole-based ligands provide insights into the electronic transitions and bonding nature. For instance, the electronic spectra of metal complexes with ligands structurally similar to Phenol, 2-(2-benzothiazolylamino)- exhibit absorption maxima that are indicative of both ligand-centered and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov The specific energies of these transitions are sensitive to the choice of the metal ion and the solvent environment. nih.gov

In the case of a related ligand, 2-(benzo[d]thiazol-2-ylamino)-2-(5-chloro-2-hydroxy phenyl) acetonitrile (B52724), Fourier-transform infrared (FTIR) spectroscopy has been employed to probe the coordination environment. researchgate.net The shifts in the vibrational frequencies of the amino and acetonitrile nitrogen atoms upon complexation provide direct evidence of their involvement in the coordination to the central metal ion. researchgate.net

Furthermore, the electronic spectra of these types of complexes can be complex, with multiple absorption bands in the UV-visible region. These bands arise from π→π* transitions within the aromatic systems of the ligand, as well as d-d transitions in the case of transition metal complexes. The magnetic moments of these complexes can also provide valuable information about the geometry and the electronic configuration of the metal center. For example, magnetic moment data for Ni(II) and Co(II) complexes with a related benzothiazole phenol ligand suggested an octahedral geometry, while a tetragonal geometry was proposed for the Cu(II) complex. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of phenolate-metal complexes. nih.gov These studies help in understanding the orientation of the phenolate ring and its influence on the bonding interactions with the metal ion. nih.gov For instance, in copper(II)-phenolate complexes, the orientation of the phenolate ring can significantly affect the spectroscopic properties by altering the overlap between the phenolate donor orbitals and the copper(II) d-orbitals. nih.gov This, in turn, can influence the reactivity of the complex, for example, in reactions involving oxygen activation. nih.gov

The table below summarizes typical electronic absorption data for metal complexes with a related benzothiazole-based phenol ligand, illustrating the influence of the metal ion and solvent on the electronic transitions.

| Metal Ion | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λmax, nm) |

| Ligand only | Toluene | 275, 332 | 367 |

| Ligand only | Tetrahydrofuran | 280, 330 | 380 |

| Ligand only | Ethyl acetate | 278, 331 | 375 |

| Cu(II) | Toluene | 285, 350, 432 | 581 |

| Cu(II) | Tetrahydrofuran | 290, 355, 430 | 575 |

| Cu(II) | Ethyl acetate | 288, 352, 428 | 578 |

| Ni(II) | Toluene | 280, 345 | 450 |

| Ni(II) | Tetrahydrofuran | 285, 348 | 455 |

| Ni(II) | Ethyl acetate | 282, 346 | 452 |

| Co(II) | Toluene | 282, 348 | 460 |

| Co(II) | Tetrahydrofuran | 286, 350 | 465 |

| Co(II) | Ethyl acetate | 284, 349 | 462 |

Data adapted from a study on a related 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl) phenol ligand and its metal complexes. nih.gov

The luminescent properties of these complexes are also a key feature of their electronic structure. The ligand itself often exhibits fluorescence, which can be modulated upon coordination to a metal ion. nih.govnih.gov The emission maxima can be red-shifted or blue-shifted depending on the nature of the metal and the resulting rigidity and electronic perturbations in the complex. nih.gov

Advanced Materials Science Applications of Phenol, 2 2 Benzothiazolylamino

Development of Chemosensors for Ion Detection

Chemosensors are molecules designed to bind with specific ions or molecules, resulting in a detectable signal. Phenol (B47542), 2-(2-benzothiazolylamino)- based structures have been effectively utilized in creating these sensors due to their inherent recognition sites and responsive fluorescence and colorimetric properties. The advancement in chemosensor research is crucial for environmental monitoring and biological studies. mdpi.com

Fluorimetric Chemosensors for Specific Cations/Anions

Fluorimetric chemosensors leverage changes in fluorescence intensity or wavelength upon interaction with an analyte. Derivatives of Phenol, 2-(2-benzothiazolylamino)- have been engineered to act as highly selective and sensitive fluorescent sensors for various ions.

For instance, a benzothiazole (B30560) derivative has been synthesized to serve as a fluorimetric chemosensor for transition metal cations. mdpi.com Spectrofluorimetric titrations demonstrated that this compound exhibits a significant fluorimetric response to Copper(II) (Cu²⁺) in acetonitrile (B52724) and Iron(III) (Fe³⁺) in an acetonitrile/water mixture. mdpi.com This selectivity is crucial for detecting these ions in different environments. mdpi.com Similarly, other benzothiazole-based fluorescent sensors have shown a selective fluorescence quenching response towards Fe³⁺ ions in aqueous solutions, making them suitable for monitoring these ions in living cells. researchgate.net The detection limits for Fe³⁺ for two such sensors were found to be 8.43 μM and 5.86 μM, respectively. researchgate.net

Furthermore, chemosensors derived from this scaffold have been developed for anion detection. A notable example is a sensor for fluoride (B91410) ions (F⁻), which operates through a deprotonation mechanism of a hydrazone moiety, leading to a distinct change in its fluorescence. nih.gov This interaction is often reversible, with the fluorescence being recoverable by the introduction of a weak acid like CO₂, which protonates the molecule back to its original state. nih.gov The ability to detect fluoride is significant due to its roles in both biological processes and industrial applications. researchgate.netnih.gov

Table 1: Examples of Fluorimetric Chemosensors Based on Benzothiazole Derivatives

| Target Ion | Sensor Type | Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Cu²⁺ | Fluorimetric | Chemosensory ability | Not specified | mdpi.com |

| Fe³⁺ | Fluorimetric | Fluorescence quenching | 8.43 μM / 5.86 μM | mdpi.comresearchgate.net |

| F⁻ | Fluorimetric | Deprotonation | Not specified | nih.gov |

Colorimetric Chemosensors and Visual Detection

Colorimetric chemosensors provide a visual detection method, changing color in the presence of a specific analyte, which is advantageous for rapid, on-site analysis without the need for sophisticated instrumentation. nih.govmdpi.com

A chemosensor based on a 2-(benzo[d]thiazol-2-yl)phenol conjugated polymer demonstrates high selectivity for fluoride ions. researchgate.net Upon the addition of F⁻, the sensor solution exhibits an immediate color change from pale orange to red, which is easily observable by the naked eye. researchgate.net This visual response is accompanied by the emission of red fluorescence under UV light. researchgate.net The detection limit for fluoride with this polymer-based sensor is approximately 10⁻⁵ M. researchgate.net

Similarly, another benzothiazole derivative, BTV, acts as a selective colorimetric sensor for Cu²⁺ ions. ias.ac.in This sensor produces a distinct color change from colorless to pink upon binding with Cu²⁺, with a significant bathochromic shift of 150 nm in its absorption spectrum. ias.ac.in The detection limit for Cu²⁺ using BTV is as low as 0.37 μM, and its effectiveness has been demonstrated on test strips for practical applications. ias.ac.in

The development of paper-based colorimetric chemosensors further enhances their practical utility. rsc.org For example, a chemosensor for sulfide (B99878) detection, when immobilized on a paper strip, changes color from colorless to yellow in the presence of the analyte, enabling the visual detection of concentrations as low as 30 μM. rsc.org

Table 2: Colorimetric Chemosensors and their Visual Response

| Target Analyte | Sensor | Visual Change | Detection Limit | Reference |

|---|---|---|---|---|

| Fluoride (F⁻) | Conjugated Polymer | Pale orange to red | ~10⁻⁵ M | researchgate.net |

| Copper (Cu²⁺) | BTV | Colorless to pink | 0.37 μM | ias.ac.in |

| Sulfide | Paper-based sensor | Colorless to yellow | 30 μM | rsc.org |

Design of Fluorescent Probes for Diverse Analytes

Fluorescent probes are indispensable tools in various scientific fields, including biology and environmental science, for the detection and imaging of specific analytes. rsc.orgrsc.org The unique photophysical properties of Phenol, 2-(2-benzothiazolylamino)- derivatives, particularly those related to Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT), make them excellent candidates for the design of advanced fluorescent probes.

Aggregation-Induced Emission (AIE) Enhancement Strategies

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. mdpi.comnih.govrsc.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Derivatives of Phenol, 2-(2-benzothiazolylamino)- have been designed to exhibit AIE properties. For example, a benzothiazole derivative has been shown to be non-emissive in a good solvent but becomes highly fluorescent in an aggregated state, such as in a solvent mixture with a high water fraction or in the solid state. nih.gov This AIE effect has been utilized for applications like bioimaging, where the probe can light up upon aggregation within cells or tissues. nih.gov The aggregation process can be confirmed by techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM), which show an increase in particle size and changes in morphology. nih.gov

The AIE phenomenon can also be coupled with other photophysical processes. For instance, a probe can exhibit both enolic emission in solution and a keto-emission in the aggregated solid state due to the activation of the ESIPT process upon aggregation. nih.gov This can lead to multicolor emission, which is highly desirable for advanced applications like organic light-emitting diodes (OLEDs). nih.gov Furthermore, functionalizing benzothiadiazole with moieties like triphenylamine (B166846) can lead to materials with excellent AIE behavior, where the fluorescence intensity increases dramatically with increasing water content in a solvent mixture. mdpi.com

Table 3: Aggregation-Induced Emission Properties of Benzothiazole Derivatives

| Derivative | Emission in Solution | Emission in Aggregate | Mechanism | Application | Reference |

|---|---|---|---|---|---|

| Benzothiazole derivative | Non-emissive (blue) | Highly emissive (green) | Keto-aggregation induced emission | Bioimaging | nih.gov |

| Triphenylamine-functionalized benzothiadiazole | Weak | Strong | Aggregation-Induced Emission (AIE) | Not specified | mdpi.com |

| Bisthienylethene-dipyrimido[2,1-b] nih.govbohrium.combenzothiazole triad | Weak | Strong (green) | Restriction of Intramolecular Motion | Optical memory media | mdpi.com |

Excited-State Intramolecular Proton Transfer (ESIPT) based Fluorescent Probes

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor within the same molecule in the excited state. bohrium.comscilit.com This process leads to the formation of a transient tautomer with a different electronic structure and, consequently, a distinct fluorescence emission. ESIPT-based probes are characterized by a large Stokes shift (the difference between the absorption and emission maxima), which is beneficial for reducing self-absorption and background interference in fluorescence measurements. rsc.orgrsc.org

The 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold, which is a core component of Phenol, 2-(2-benzothiazolylamino)-, is a classic example of an ESIPT-capable chromophore. mdpi.combohrium.com Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzothiazole ring, leading to the formation of a keto-tautomer that is responsible for the fluorescence emission. mdpi.combohrium.com The intramolecular hydrogen bond between the hydroxyl group and the benzothiazole nitrogen is strengthened in the excited state, facilitating this ultrafast proton transfer. bohrium.com

This ESIPT mechanism has been harnessed to design fluorescent probes for various analytes. For example, a fluorescent probe for fluoride ions was developed where the ESIPT process is initially blocked. mdpi.com The presence of fluoride ions triggers a chemical reaction that restores the ESIPT process, leading to a "turn-on" fluorescence response. mdpi.com The fluorescence quenching in the initial state can be due to a photoinduced electron transfer (PET) mechanism, which is then suppressed upon reaction with the analyte, allowing the ESIPT-based fluorescence to be observed. mdpi.com

Theoretical calculations using time-dependent density functional theory (TDDFT) are instrumental in understanding the ESIPT mechanism, including the potential energy surfaces of the ground and excited states and the energy barriers for proton transfer. mdpi.combohrium.comscilit.com These studies have confirmed that the keto-isomer is the species responsible for the fluorescence emission in these systems. bohrium.com

Photoinduced Electron Transfer (PET) Mechanisms in Fluorescent Probes

Fluorescent probes based on Phenol, 2-(2-benzothiazolylamino)- and its derivatives often operate via a Photoinduced Electron Transfer (PET) mechanism. This process is fundamental to their function as "off-on" switches for detecting specific analytes. rsc.orgnih.gov

In a typical PET-based fluorescent probe, the system consists of a fluorophore, a receptor, and a spacer. The fluorescence of the fluorophore is initially in a "quenched" or "off" state due to the transfer of an electron from a donor moiety (the receptor) to the photo-excited fluorophore. rsc.org For derivatives of 2-(2′-aminophenyl)benzothiazole, the core structure acts as a tunable fluorescent platform. mdpi.com

The PET process in these probes is governed by the energetics of the frontier molecular orbitals of the fluorophore and the receptor. When the analyte binds to the receptor, the electronic properties of the receptor are altered, which in turn affects the feasibility of the PET process. This interaction often inhibits the electron transfer, leading to the restoration of fluorescence, thus switching the probe to its "on" state. This "off-on" switching provides a high signal-to-noise ratio, making these probes highly sensitive.

Detailed research on derivatives such as 2-(2′-hydroxyphenyl)-benzothiazole (HBT) has provided insights into the specific mechanisms. For instance, a fluorescent probe for fluoride ions based on a phosphorylated HBT derivative demonstrated that the initial fluorescence quenching is due to a PET mechanism from the 2-(2′-hydroxyphenyl)-benzothiazole donor to the dimethylphosphinothionyl group acceptor. mdpi.com Upon reaction with fluoride, the protecting group is cleaved, restoring the excited-state intramolecular proton transfer (ESIPT) process and turning the fluorescence "on". mdpi.com This principle of modulating PET through analyte interaction is a cornerstone of the design of fluorescent probes based on the Phenol, 2-(2-benzothiazolylamino)- scaffold.

Table 1: Key Components and Mechanism of PET-based Fluorescent Probes

| Component | Role | Mechanism of Action |

| Fluorophore | Emits light upon excitation | The 2-(2-benzothiazolylamino)phenol core often serves as the fluorescent reporter. |

| Receptor | Binds to the target analyte | The phenolic hydroxyl group or the amino group can act as binding sites. |

| Spacer | Connects the fluorophore and receptor | A non-conjugated linker that facilitates the PET process without electronic conjugation. |

| Analyte | The substance to be detected | Interaction with the receptor modulates the PET process, leading to a change in fluorescence. |

Catalytic Applications

The versatile structure of Phenol, 2-(2-benzothiazolylamino)- and its parent compound, 2-(2′-aminophenyl)benzothiazole, lends itself to various catalytic applications, including roles in organic synthesis and photocatalysis. mdpi.com

Derivatives of 2-(2′-aminophenyl)benzothiazole have been employed as ligands in coordination chemistry to create transition metal complexes. mdpi.com These complexes can exhibit catalytic activity in a range of reactions. For instance, the nitrogen and sulfur atoms in the benzothiazole ring, along with the amino and phenolic groups, can act as coordination sites for metal ions, forming stable and catalytically active centers.

One area of application is in oxidative coupling reactions of phenols. nih.govnih.gov While specific studies on Phenol, 2-(2-benzothiazolylamino)- as a catalyst for this reaction are not extensively documented, the general class of phenolic compounds is known to undergo catalytic oxidation to form valuable biphenol products. nih.govnih.gov The mechanism often involves the formation of a phenol radical intermediate, which can then couple with another phenol molecule. nih.gov Catalysts, often metal complexes, are used to control the selectivity and efficiency of these reactions. nih.govnih.gov

Furthermore, the emerging field of photocatalysis has seen the application of 2-(2′-aminophenyl)benzothiazole derivatives. mdpi.com The photoactive nature of these compounds allows them to participate in light-driven chemical transformations. For example, they can be used to generate reactive radical species under irradiation, which can then drive various organic reactions.

Table 2: Potential Catalytic Reactions Involving Phenol, 2-(2-benzothiazolylamino)- Derivatives

| Reaction Type | Role of the Compound | Potential Products |

| Oxidative Coupling | As a ligand for a metal catalyst or as a substrate | Biphenols and other coupled aromatic compounds. |

| C-H Functionalization | As a ligand to direct the functionalization of C-H bonds | Functionalized aromatic compounds. |

| Photocatalysis | As a photosensitizer to initiate chemical reactions with light | Various organic products depending on the specific reaction. |

Functional Materials for Optoelectronics and Related Technologies

The inherent photophysical properties of 2-phenylbenzothiazole (B1203474) derivatives, a class to which Phenol, 2-(2-benzothiazolylamino)- belongs, make them promising candidates for the development of functional materials for optoelectronics. mdpi.com These materials are utilized in devices that interact with light, such as organic light-emitting diodes (OLEDs) and sensors.

The 2-phenylbenzothiazole (pbt) fragment is a significant chromophore, and its derivatives are widely used as building blocks in organic and organometallic chemistry due to their interesting photophysical properties and synthetic accessibility. mdpi.com The ability to tune the electronic properties by introducing different substituents on the phenyl and benzothiazole rings allows for the design of materials with specific absorption and emission characteristics.

In the context of optoelectronics, these materials can function as:

Emissive layers in OLEDs: The fluorescence of these compounds can be harnessed to generate light in OLED devices. By modifying the molecular structure, the color and efficiency of the emitted light can be controlled.

Organic semiconductors: The π-conjugated system in these molecules can facilitate charge transport, making them suitable for use as active components in organic field-effect transistors (OFETs) and other electronic devices.

Sensors: As discussed in the context of fluorescent probes, their sensitivity to environmental changes can be exploited to create chemical sensors.

While specific applications of Phenol, 2-(2-benzothiazolylamino)- in optoelectronic devices are still an area of active research, the broader class of 2-(2′-aminophenyl)benzothiazole derivatives has shown significant potential in these technologies. mdpi.com The ability to form stable metal complexes also opens up possibilities for creating phosphorescent materials, which can lead to higher efficiencies in OLEDs.

Table 3: Potential Optoelectronic Applications of Materials Based on Phenol, 2-(2-benzothiazolylamino)-

| Application | Function of the Material | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer, host material, or charge transport layer | High fluorescence quantum yield, tunable emission color, good charge mobility. |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Good charge carrier mobility, stability. |

| Chemical Sensors | Sensing element | Sensitivity of photophysical properties to specific analytes. |

| Solar Cells | Donor or acceptor material | Broad absorption spectrum, efficient charge separation. |

Concluding Remarks and Future Research Perspectives

Identification of Research Gaps and Challenges

Despite the progress, several research gaps and challenges remain. A significant limitation is the lack of comprehensive studies on the structure-property relationships. While fluorescent properties are noted, a systematic investigation into how substitutions on either the phenol (B47542) or benzothiazole (B30560) rings affect the quantum yield, Stokes shift, and photo-stability is largely absent. Furthermore, the majority of synthetic methods reported are on a laboratory scale; scalable and green synthetic approaches are yet to be thoroughly explored. nih.gov Another considerable gap is the limited understanding of the compound's behavior in biological systems. While some derivatives show promise, the broader toxicological profile and metabolic fate of Phenol, 2-(2-benzothiazolylamino)- are unknown. The mechanistic details of its interaction with biological targets are also in the early stages of investigation. nih.gov

Directions for Novel Synthetic Methodologies

Future synthetic research should prioritize the development of more efficient, sustainable, and versatile methodologies. Exploring one-pot synthesis protocols, potentially assisted by microwave irradiation or ultrasound, could significantly reduce reaction times and improve yields. nih.gov The use of greener solvents and earth-abundant metal catalysts would align with the principles of sustainable chemistry. Furthermore, developing synthetic strategies that allow for late-stage functionalization would be highly beneficial. This would enable the rapid generation of a diverse library of derivatives for screening in various applications without having to redesign the entire synthetic route for each new compound. The solid-phase synthesis approach, which has been explored for related compounds, could be further optimized and expanded for this specific scaffold. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzothiazole Derivatives

| Synthetic Method | Advantages | Disadvantages | Potential for Improvement |

| Condensation of o-aminobenzenethiols | Readily available starting materials, well-established. | Often requires harsh reaction conditions, moderate yields. | Use of novel catalysts, milder reaction conditions. |

| Solid-Phase Synthesis (SPS) | Simplifies purification, allows for automation. nih.gov | Can have issues with reagent excess, potential for racemization. nih.gov | Optimization of coupling agents and reaction conditions to minimize racemization. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Requires specialized equipment, scalability can be a challenge. | Development of continuous flow microwave reactors. |

Exploration of Undiscovered Mechanistic Pathways

A deeper understanding of the mechanistic pathways governing the properties of Phenol, 2-(2-benzothiazolylamino)- is crucial for its rational design in specific applications. For its fluorescent properties, detailed studies on the excited-state dynamics, including the potential for excited-state intramolecular proton transfer (ESIPT), are needed. Time-resolved spectroscopy and computational modeling could elucidate the radiative and non-radiative decay pathways. If developed as a sensor, the precise mechanism of interaction with analytes (e.g., metal ions, anions, or biomolecules) needs to be unraveled. This involves investigating the nature of binding (covalent, coordinate, or non-covalent) and the resulting changes in electronic structure that lead to a detectable signal. For its biological applications, identifying the specific binding sites on target proteins and understanding the key molecular interactions will be paramount for designing more potent and selective agents. nih.gov

Synergistic Integration of Experimental and Computational Studies

The synergy between experimental work and computational modeling offers a powerful approach to accelerate research on this compound. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict and rationalize the electronic structure, absorption, and emission spectra of novel derivatives before their synthesis. This can guide experimental efforts towards the most promising candidates. Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. nih.gov This integrated approach can be particularly valuable in understanding structure-property relationships and in designing molecules with tailored photophysical or biological activities. nih.gov

Potential for Advanced Functional Materials and Sensing Systems

The unique photophysical properties inherent to the Phenol, 2-(2-benzothiazolylamino)- scaffold make it a promising candidate for a variety of advanced applications. ontosight.ai There is significant potential for its incorporation into advanced functional materials, such as organic light-emitting diodes (OLEDs), by tuning its emission color and quantum efficiency. Its fluorescent nature also makes it suitable for the development of chemical sensors and biosensors. mdpi.com For instance, derivatives could be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions, anions, or even reactive oxygen species. Furthermore, these molecules could be integrated into polymer matrices or nanoparticles to create robust sensing platforms for environmental monitoring or medical diagnostics. mdpi.comscilit.comresearchgate.net The development of ratiometric fluorescent probes based on this scaffold could also lead to more accurate and reliable sensing systems.

Table 2: Potential Applications and Required Research Focus

| Potential Application | Key Property to Exploit | Future Research Focus |

| OLEDs | Electroluminescence, high quantum yield. | Synthesis of derivatives with varied emission colors and high thermal stability. |

| Fluorescent Probes | High sensitivity and selectivity in fluorescence response. ontosight.ai | Design of receptors for specific analytes, investigation of sensing mechanisms. |

| Anti-inflammatory Agents | Inhibition of specific biological targets like JMJD3. nih.gov | Structure-activity relationship studies, in vivo efficacy and safety testing. |

| Smart Coatings | Environmentally responsive fluorescence or color change. | Incorporation into polymer films, testing of responsiveness to stimuli (e.g., pH, temperature). |

Q & A

Basic Research Question

- : Resolves aromatic protons (δ 6.8–8.2 ppm) and confirms substitution patterns on the benzothiazole and phenol rings .

- FT-IR : Identifies N–H stretching (3200–3400 cm) and C–S/C–N vibrations (1100–1250 cm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 289.08 for the base compound) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular O–H⋯N interactions) .

How does the coordination behavior of Phenol, 2-(2-benzothiazolylamino)- with transition metals influence its application in catalysis or material science?

Advanced Research Question

The compound acts as a bidentate ligand, coordinating via the benzothiazole N3 and phenolic oxygen. Key findings include:

- Coordination Modes : Forms six-membered chelate rings with metals like Ni(II), Co(II), and Zn(II). Nickel complexes adopt octahedral geometry, while cobalt prefers tetrahedral .

- Applications :

- Methodology : Use UV-Vis (d-d transitions) and EPR spectroscopy to probe electronic structures of metal complexes .

What experimental strategies can resolve contradictions in reported biological activities of Phenol, 2-(2-benzothiazolylamino)- derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., anticancer vs. antiviral) often arise from structural variations or assay conditions. Mitigation strategies:

- SAR Analysis : Systematically modify substituents (e.g., nitro, cyano, thioether groups) and test against standardized cell lines (e.g., HeLa, MCF-7) .

- Dose-Response Studies : Use IC values to compare potency across derivatives (e.g., N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide shows IC = 2.1 μM in leukemia cells) .

- Mechanistic Profiling : Employ kinase inhibition assays or apoptosis markers (e.g., caspase-3 activation) to clarify target pathways .

How to design structure-activity relationship (SAR) studies for Phenol, 2-(2-benzothiazolylamino)- derivatives targeting specific biological pathways?

Advanced Research Question

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO) at the para-position of the phenol ring to enhance DNA intercalation .

- Bioisosteric Replacement : Substitute thioether linkages with sulfonamides to improve solubility and bioavailability .

- In Silico Modeling : Dock derivatives into target proteins (e.g., topoisomerase II) using AutoDock Vina to predict binding affinities .

- Validation : Test top candidates in in vivo xenograft models for antitumor efficacy .

What are the challenges in determining the crystal structure of Phenol, 2-(2-benzothiazolylamino)- complexes, and how can X-ray diffraction parameters be optimized?

Advanced Research Question

- Challenges :

- Polymorphism due to flexible thioether/amide bonds.

- Weak diffraction from low-symmetry crystals.

- Solutions :

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCN/CHCl) at 4°C to enhance crystal quality .

- Data Collection : Optimize X-ray wavelength (Cu-Kα, λ = 1.5418 Å) and exposure time (30–60 sec/frame) to improve resolution (<0.8 Å) .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonds are modeled using restraints (DFIX commands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.